1,2-Benzisothiazole, 5-bromo-3-chloro-
Overview
Description
1,2-Benzisothiazole, 5-bromo-3-chloro-, also known as BITBC, is an organic compound with the molecular formula C7H3BrClNS . It has a molecular weight of 248.53 .
Molecular Structure Analysis
The molecular structure of 1,2-Benzisothiazole, 5-bromo-3-chloro- consists of a benzisothiazole core with bromo and chloro substituents . The exact positions of these substituents could influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 237.8±22.0 °C and a predicted density of 1.849±0.06 g/cm3 . Its pKa is predicted to be 0.47±0.50 .Scientific Research Applications
Heterocyclic Compound Synthesis
- Experimental Evidence for Phosphorus-Sulfur and Phosphorus-Nitrogen π-Bonding: Research on 1,3,2-benzazathiaphospholium, a related heteronaphthalenic framework, shows evidence of comparable strength in phosphorus-sulfur and phosphorus-nitrogen π-bonding. This experimental finding underlines the potential of incorporating 1,2-benzisothiazole derivatives in the synthesis of complex heterocyclic compounds with unique electronic properties (Burford et al., 1990).
Organic Synthesis and Chemical Reactivity
- One-Step Synthesis of 5-Acylisothiazoles from Furans: A method demonstrates the conversion of furans into 5-acylisothiazoles, highlighting the versatile reactivity of related isothiazole structures. This regiospecific transformation provides a basis for synthesizing complex molecules from simpler precursors, showcasing the potential utility of 1,2-benzisothiazole derivatives in organic synthesis (Guillard et al., 2001).
Advances in Heterocyclic Chemistry
- Recent Advances in Benzisothiazoles Chemistry: This comprehensive review discusses the chemistry of benzisothiazoles, covering their formation, physical, chemical, and biological properties. It highlights the applications of 1,2-benzisothiazole derivatives in various fields, such as their auxin-like activity, analgesic, antithrombogenic, fungicidal, anti-inflammatory activities, and diuretic effects. Such a broad range of activities emphasizes the compound's versatility in scientific research (Davis, 1985).
Novel Synthetic Approaches
- Synthesis of New Heterocycles with Dicoordinated Phosphorus: Research into the synthesis of thiazolo[3,2-d][1,4,2]diazaphospholes and their derivatives, starting from 2-aminothiazolium bromides and phosphorus trichloride, illustrates the potential of 1,2-benzisothiazole frameworks in generating new heterocyclic compounds with interesting properties (Bansal et al., 1992).
properties
IUPAC Name |
5-bromo-3-chloro-1,2-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETKMCDPJRQYGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NS2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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